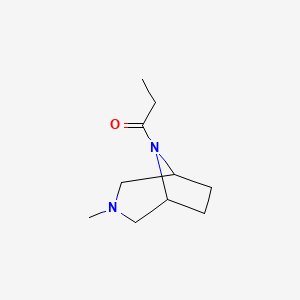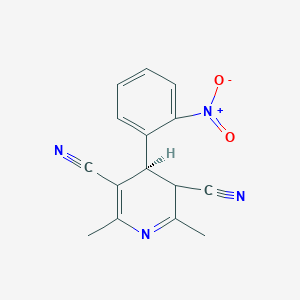![molecular formula C7H4N4S B13951411 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole CAS No. 19566-03-1](/img/structure/B13951411.png)
7H-Imidazo[4,5-g][1,2,3]benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole is a heterocyclic compound that features a fused ring system consisting of imidazole and benzothiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This approach uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of nitriles with ammonia or amines.
Industrial Production Methods: Industrial production of 7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole may involve large-scale adaptations of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring.
Scientific Research Applications
7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
- Imidazo[2,1-b]thiazoles
- Imidazo[5,1-b]thiazoles
- Imidazo[1,5-c]thiazoles
- Imidazo[1,2-c]thiazoles
- Imidazo[4,5-d]thiazoles
Comparison: Compared to other imidazothiazoles, it may offer distinct advantages in terms of stability, reactivity, and biological activity .
Properties
CAS No. |
19566-03-1 |
|---|---|
Molecular Formula |
C7H4N4S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
7H-imidazo[4,5-g][1,2,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-2H,3H2 |
InChI Key |
WLSHZGBDACCDLB-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=C(C2=N1)SN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)






![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)
